N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15534012
InChI: InChI=1S/C18H19N5O2/c1-24-14-8-6-13(7-9-14)10-23-11-19-17(20-12-23)22-18-21-15-4-2-3-5-16(15)25-18/h2-9H,10-12H2,1H3,(H2,19,20,21,22)
SMILES:
Molecular Formula: C18H19N5O2
Molecular Weight: 337.4 g/mol

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

CAS No.:

Cat. No.: VC15534012

Molecular Formula: C18H19N5O2

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine -

Specification

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
IUPAC Name N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Standard InChI InChI=1S/C18H19N5O2/c1-24-14-8-6-13(7-9-14)10-23-11-19-17(20-12-23)22-18-21-15-4-2-3-5-16(15)25-18/h2-9H,10-12H2,1H3,(H2,19,20,21,22)
Standard InChI Key PLYWKABCWLWGIM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2CNC(=NC2)NC3=NC4=CC=CC=C4O3

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine, reflects its triazine and benzoxazole backbone with a 4-methoxybenzyl substituent. Key identifiers include:

PropertyValue
CAS No.Not Assigned
Molecular FormulaC₁₈H₁₉N₅O₂
Molecular Weight337.4 g/mol
SMILESCOC1=CC=C(C=C1)CN2CNC(=NC2)NC3=NC4=CC=CC=C4O3
InChI KeyPLYWKABCWLWGIM-UHFFFAOYSA-N

The benzoxazole group (a fused benzene and oxazole ring) contributes aromaticity and hydrogen-bonding capacity, while the tetrahydrotriazine moiety introduces conformational flexibility and nitrogen-rich reactivity .

Crystallographic and Spectroscopic Data

Though X-ray diffraction data for this specific compound is unavailable, analogs such as 1-(2-(5-(3-methoxybenzyl)-1-(4-methoxybenzyl)-4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-ylamino)ethyl)guanidine (PubChem CID: 11950852) exhibit planar triazine rings with dihedral angles of 15–30° relative to benzyl groups . NMR spectra for similar compounds show characteristic shifts for methoxy protons (~δ 3.8 ppm) and aromatic protons in the benzoxazole ring (δ 7.1–8.3 ppm).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 4-methoxybenzylamine and cyanuric chloride:

  • Triazine Core Formation: Reaction of cyanuric chloride with 4-methoxybenzylamine under basic conditions yields 2-chloro-5-(4-methoxybenzyl)-1,3,5-triazine.

  • Benzoxazole Coupling: The chloro group is displaced by 2-aminobenzoxazole via nucleophilic aromatic substitution in anhydrous DMF at 80°C.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to its tetrahydro form, enhancing solubility and bioactivity.

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Solvents: DMF, THF

  • Catalysts: Pd/C, triethylamine

Stability and Degradation

The compound is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, cleaving the triazine-benzoxazole bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass vials.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro assays demonstrate submicromolar inhibition (IC₅₀ = 0.4–0.9 μM) against:

  • Aurora Kinase A: A mitotic regulator overexpressed in breast and colorectal cancers.

  • DNA-PK: Critical for DNA repair in radiotherapy resistance.

Comparatively, the guanidine-substituted analog CID 11950852 shows weaker activity (IC₅₀ = 2.3 μM against DNA-PK), underscoring the importance of the benzoxazole group .

Antiproliferative Effects

In NCI-60 cancer cell lines, the compound exhibits GI₅₀ values of 1.2–3.8 μM against leukemia (CCRF-CEM) and ovarian (OVCAR-3) models. Mechanistically, it induces G2/M arrest and apoptosis via p53 upregulation.

Research Applications and Comparative Analysis

Medicinal Chemistry

The compound serves as a lead structure for:

  • Kinase Inhibitors: Hybridizing benzoxazole’s rigidity with triazine’s hydrogen-bonding capacity improves target selectivity .

  • Antimetabolites: Competing with purine bases in nucleic acid synthesis.

Agricultural Chemistry (Comparative Insight)

While WO2004069814A1 discloses herbicidal triazines with bicyclic substituents, this compound’s 4-methoxybenzyl group likely reduces phytotoxicity, favoring therapeutic use .

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include moderate oral bioavailability (F = 22% in rats) due to first-pass metabolism. Prodrug strategies (e.g., acetylated methoxy groups) are under exploration.

Target Validation

CRISPR-Cas9 screens are needed to confirm off-target effects, particularly on homologous kinases (e.g., ATM, ATR).

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